Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a dihydroindeno[1,2-b]pyridine core, which is a fused bicyclic system, and various functional groups that contribute to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-b]pyridine core through a cyclization reaction. The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine have similar core structures and are used in various applications.
Uniqueness
Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate is unique due to its specific functional groups and the combination of the indeno[1,2-b]pyridine core with the prop-2-ynoxyphenyl group. This unique structure contributes to its distinct reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-4-13-29-16-11-9-15(10-12-16)20-19(24(27)28-3)14(2)25-22-17-7-5-6-8-18(17)23(26)21(20)22/h1,5-12,20,25H,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQJSXKQFSRJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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